REACTION_SMILES
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[CH3:12][c:13]1[c:14]([O:15][CH2:16][c:17]2[c:18]([C:23]([C:24](=[O:25])[NH2:26])=[N:27][O:28][CH3:29])[cH:19][cH:20][cH:21][cH:22]2)[cH:30][c:31]([CH3:34])[cH:32][cH:33]1.[CH3:1][Cl:2].[CH3:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1.[K+:4].[OH-:3].[OH2:35]>>[CH3:5][NH:26][C:24]([C:23]([c:18]1[c:17]([CH2:16][O:15][c:14]2[c:13]([CH3:12])[cH:33][cH:32][c:31]([CH3:34])[cH:30]2)[cH:22][cH:21][cH:20][cH:19]1)=[N:27][O:28][CH3:29])=[O:25]
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Name
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CON=C(C(N)=O)c1ccccc1COc1cc(C)ccc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON=C(C(N)=O)c1ccccc1COc1cc(C)ccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CNC(=O)C(=NOC)c1ccccc1COc1cc(C)ccc1C
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Type
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product
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Smiles
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CNC(=O)C(=NOC)c1ccccc1COc1cc(C)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |